4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorophenyl and a hydroxymethyl group. Organoboron compounds are widely recognized for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the reaction of 4-fluorobenzaldehyde with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of the phenyl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but its ability to interact with biological molecules through boron-oxygen bonds is a key feature .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorophenyl and hydroxymethyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Similar but lacks the hydroxymethyl group, affecting its reactivity and applications.
4-[(4-Methylphenyl)(hydroxy)methyl]phenylboronic acid: Similar structure but with a methyl group instead of a fluorine atom, leading to different chemical properties.
Uniqueness
4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is unique due to the presence of both a fluorophenyl and a hydroxymethyl group, which enhance its reactivity and versatility in organic synthesis. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-7-3-10(4-8-12)13(16)9-1-5-11(6-2-9)14(17)18/h1-8,13,16-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABWNQSWILZWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.